R(-)-2,10,11-Trihydroxyaporphine hydrobromide is a chemical compound classified as an aporphine alkaloid. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of neurological and biochemical research. Aporphines are a class of compounds that exhibit a variety of biological activities, including effects on dopaminergic systems, which are crucial in the treatment of neurological disorders.
The compound is derived from natural sources and has been synthesized in laboratory settings for research purposes. The synthesis methods often involve complex organic chemistry techniques to ensure the correct stereochemistry and functional groups are present.
R(-)-2,10,11-Trihydroxyaporphine hydrobromide is classified under the following categories:
The synthesis of R(-)-2,10,11-Trihydroxyaporphine hydrobromide typically involves several key steps:
The molecular structure of R(-)-2,10,11-Trihydroxyaporphine hydrobromide can be described as follows:
The molecular data includes:
R(-)-2,10,11-Trihydroxyaporphine hydrobromide participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for R(-)-2,10,11-Trihydroxyaporphine hydrobromide primarily revolves around its interaction with dopaminergic pathways:
Experimental data indicate that it has significant effects on sleep regulation in model organisms like Drosophila melanogaster, highlighting its potential role in sleep disorders .
R(-)-2,10,11-Trihydroxyaporphine hydrobromide exhibits several notable physical and chemical properties:
R(-)-2,10,11-Trihydroxyaporphine hydrobromide has several applications in scientific research:
R(-)-2,10,11-Trihydroxyaporphine hydrobromide (systematic IUPAC name: (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol hydrobromide) represents a structurally complex aporphine alkaloid derivative with significant neuropharmacological properties. Its molecular formula is C₁₇H₁₇NO₃·HBr (C₁₇H₁₈BrNO₃), corresponding to a molecular weight of 364.23 g/mol [1] [4] [9]. The compound crystallizes as gray to green small crystals with moderate solubility in aqueous solutions, particularly when dissolved in oxygen-free boiled water containing 0.1% sodium metabisulfite or other antioxidants to prevent oxidation [1] [4]. Storage stability requires maintenance at 2-8°C to preserve its chemical integrity [1] [4] [9].
Structurally, this compound belongs to the aporphine alkaloid class characterized by a tetracyclic ring system formed by the fusion of two benzene rings (A and D) with a nitrogen-containing ring. The distinctive structural features include: (1) The 6aR stereochemistry essential for dopaminergic activity; (2) Three hydroxyl groups at positions 2, 10, and 11 that facilitate hydrogen bonding with biological targets; (3) An N-methyl group that influences receptor affinity profiles; and (4) A hydrobromide salt form that enhances solubility and bioavailability compared to the free base [3] [9]. This configuration creates a rigid molecular scaffold that mimics the spatial orientation of dopamine's key functional groups, enabling specific interactions with central nervous system receptors.
Table 1: Chemical Identifiers and Properties of R(-)-2,10,11-Trihydroxyaporphine Hydrobromide
Property | Value/Description |
---|---|
CAS Registry Number | 77630-01-4 |
Molecular Formula | C₁₇H₁₈BrNO₃ |
Molecular Weight | 364.23 g/mol |
IUPAC Name | (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol; hydrobromide |
Appearance | Gray to green small crystals |
Solubility | Moderate in oxygen-free water with antioxidants |
Storage Conditions | 2-8°C |
Boiling Point | 540.3°C at 760 mmHg |
InChI Key | SJXJEAQVHBGSDL-BTQNPOSSSA-N |
The synthesis and pharmacological evaluation of R(-)-2,10,11-trihydroxyaporphine hydrobromide emerged during a period of intensive exploration into dopamine receptor pharmacology in the late 1970s and early 1980s. Pioneering work by Neumeyer and colleagues focused on modifying the apomorphine structure to elucidate structure-activity relationships governing dopaminergic efficacy [2] [8] [9]. This compound was strategically designed as a structural hybrid between apomorphine (10,11-dihydroxy substitution) and boldine (2-hydroxy substitution), incorporating both pharmacophores to investigate their combined effects on receptor interactions [2] [9].
Early research demonstrated that the 2-hydroxyl substitution reduced dopaminergic potency compared to apomorphine while conferring unique receptor subtype selectivity. In seminal receptor binding studies published in the Journal of Medicinal Chemistry (1981), the compound exhibited high-affinity binding to dopamine receptors in calf caudate nucleus preparations, with IC₅₀ values in the nanomolar range, though approximately 10-fold less potent than (-)-apomorphine itself [2] [9]. This research established the critical importance of the 6aR stereochemical configuration for dopaminergic activity, as the S-(+)-enantiomer showed substantially reduced receptor affinity [3] [9].
The compound gained particular attention when evaluated in genetically epilepsy-prone animal models. Research published in Psychopharmacology (1983) demonstrated its anticonvulsant properties in DBA/2 mice (audiogenic seizures) and Papio papio baboons (photic-induced seizures), with protection lasting 30-60 minutes post-administration at 31.25 mg/kg in mice and 1-4 hours at 5 mg/kg in baboons [8]. These findings positioned it as a valuable pharmacological tool for exploring dopamine receptor modulation in neurological disorders beyond Parkinson's disease, extending to epilepsy research.
R(-)-2,10,11-Trihydroxyaporphine hydrobromide exhibits a complex pharmacological profile spanning multiple neurotransmitter systems, positioning it as a multifunctional neuroactive ligand with particular significance in dopamine and opioid receptor research:
Dopaminergic Mechanisms: The compound functions as a mixed dopamine receptor agonist with differential activity at receptor subtypes. In radioreceptor binding assays using calf caudate nucleus membranes, it displays nanomolar affinity for both D1-like and D2-like receptors, though with approximately 10-fold lower potency than apomorphine [2] [9]. Its unique profile includes partial agonism at D1 receptors coupled with fuller efficacy at D2 receptors, explaining its ability to inhibit striatal adenylate cyclase activity while stimulating certain dopamine-mediated behaviors [2] [3] [9]. This differential activity was highlighted in a Drosophila melanogaster sleep study where administration significantly reduced nighttime sleep by approximately 400 minutes at 20μM and 470 minutes at 50μM, indicating potent arousal-enhancing properties mediated through dopaminergic pathways [6].
Enzyme Interactions: Beyond receptor binding, the compound inhibits dihydropteridine reductase (DHPR), an enzyme essential for tetrahydrobiopterin regeneration in neurotransmitter synthesis. Studies using human liver and rat striatal synaptosomes demonstrated non-competitive inhibition with Ki values ranging from 0.6 to 2.9 μM, comparable to apomorphine [9]. This inhibition occurs independently of receptor stereospecificity, as both R(-) and S(+) enantiomers exhibit similar potency, suggesting a binding site distinct from dopamine receptors. The 2-hydroxyl group enhances this inhibitory effect compared to analogs lacking this substituent [9].
Opioid Receptor Affinity: Structural similarities between aporphines and morphine derivatives facilitate interactions with opioid receptors. The compound binds to the μ-opioid receptor (MOR) as an agonist, triggering neurotransmitter release (dopamine, serotonin, norepinephrine) and producing downstream effects including analgesia and respiratory depression in preclinical models [7]. This dual activity positions it as a valuable probe for studying cross-talk between dopaminergic and opioid systems in pain modulation, reward pathways, and substance abuse disorders.
Table 2: Neuropharmacological Profile of R(-)-2,10,11-Trihydroxyaporphine Hydrobromide
Target System | Interaction | Biological Consequence | Research Significance |
---|---|---|---|
D1-like Dopamine Receptors | Partial agonist (moderate affinity) | Moderate stimulation of adenylate cyclase | Elucidates structural requirements for D1 efficacy |
D2-like Dopamine Receptors | Agonist (high affinity) | Inhibition of adenylate cyclase; behavioral activation | Tool for D2-specific signaling pathways |
μ-Opioid Receptors (MOR) | Agonist activity | Analgesia; neurotransmitter release modulation | Studies of dopamine-opioid system interactions |
Dihydropteridine Reductase | Non-competitive inhibitor (Ki 0.6-2.9 μM) | Reduced tetrahydrobiopterin regeneration | Probe for catecholamine synthesis regulation |
Vesicular Monoamine Transport | Indirect modulation via dopamine release | Altered presynaptic monoamine storage | Sleep/wake regulation studies [6] |
The compound's ability to bridge dopaminergic and opioid systems provides unique insights into neurotransmitter crosstalk in basal ganglia circuits, limbic areas, and cortical regions. Research demonstrates its utility in mapping receptor heteromerization (e.g., D2-MOR complexes) and understanding integrated signaling in disorders ranging from Parkinson's disease to addiction [7]. Furthermore, its anticorvulsant efficacy in animal models suggests therapeutic potential that extends beyond traditional dopaminergic indications [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7